methyl 4-methyl-1H-pyrrole-2-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis:

Methyl 4-methyl-1H-pyrrole-2-carboxylate has been described as a synthetic intermediate in the preparation of various heterocyclic compounds, including pyrrolo[2,3-b]pyridines and pyrrolo[2,1-b]oxazoles. These heterocycles are of interest in medicinal chemistry due to their potential biological activities. [PubChem, methyl 4-methyl-1H-pyrrole-2-carboxylate, ]

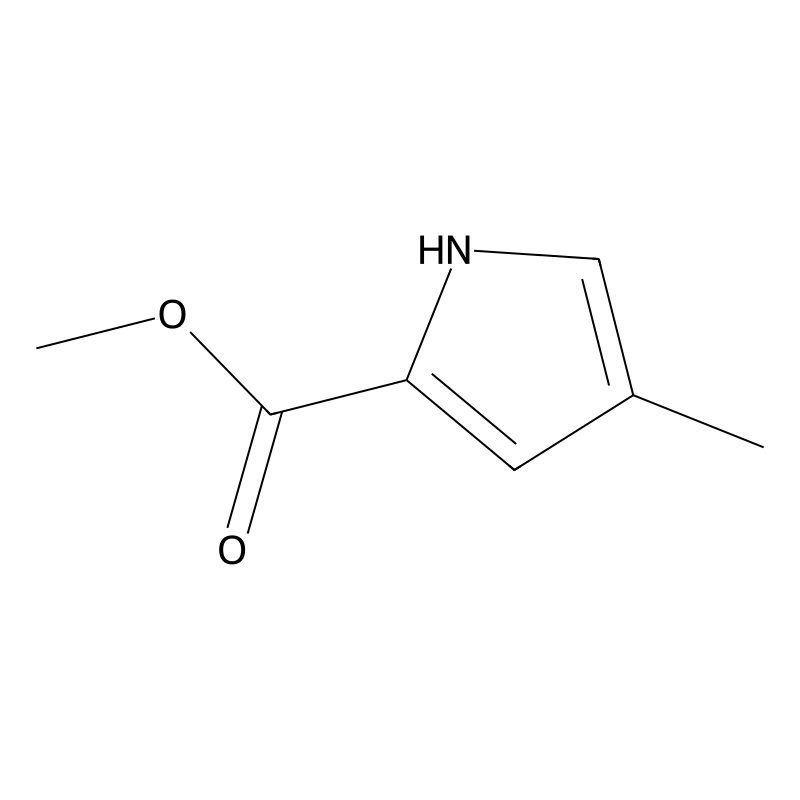

Methyl 4-methyl-1H-pyrrole-2-carboxylate is a pyrrole derivative characterized by the presence of a methyl group at the 4-position and a carboxylate ester functional group. Its chemical formula is , and it has a molecular weight of approximately 139.15 g/mol. This compound is notable for its role as a building block in organic synthesis, particularly in the production of more complex heterocyclic compounds. The structure of methyl 4-methyl-1H-pyrrole-2-carboxylate can be represented as follows:

textO || H2C-C / \ N C / \ / \ H C-H C | | CH3 OCH3

- Cyclization Reactions: It can act as a precursor for more complex heterocycles through cyclization processes, often involving reactions with electrophiles or nucleophiles .

- Catalytic Hydrogenation: This reaction can be employed to reduce double bonds or other functional groups present in the molecule .

- Substitution Reactions: The compound can undergo nucleophilic substitution reactions, which are common for esters and other electrophilic centers.

Several methods can be employed to synthesize methyl 4-methyl-1H-pyrrole-2-carboxylate:

- Condensation Reactions: One common approach involves the condensation of 1,4-diketones with primary amines under controlled conditions.

- Reactions with Isoxazoles: Another method includes the reaction of isoxazoles with malononitrile in the presence of a catalyst such as iron(II) salts, facilitating the formation of pyrrole derivatives .

- Direct Esterification: The compound can also be synthesized through direct esterification methods using methyl alcohol and pyrrole-2-carboxylic acid derivatives.

Methyl 4-methyl-1H-pyrrole-2-carboxylate finds applications in various fields:

- Organic Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Material Science: Its derivatives are utilized in developing new materials with specific electronic or optical properties.

- Biological Research: The compound's potential biological activities make it a candidate for further research in drug development.

Methyl 4-methyl-1H-pyrrole-2-carboxylate shares structural similarities with several other pyrrole derivatives. Here are some comparable compounds:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| Methyl 4-bromo-1H-pyrrole-2-carboxylate | 934-05-4 | 0.96 |

| Methyl 3-Bromopyrrole-2-carboxylate | 941714-57-4 | 0.92 |

| Ethyl 4-bromo-1H-pyrrole-2-carboxylate | 433267-55-1 | 0.96 |

| Methyl 5-methyl-1H-pyrrole-2-carboxylate | 1194-97-4 | 0.79 |

| Methyl 1H-pyrrole-2-carboxylate | 1193-62-0 | 0.80 |

Uniqueness

Methyl 4-methyl-1H-pyrrole-2-carboxylate is unique due to its specific substitution pattern, which influences its reactivity and biological activity compared to other pyrrole derivatives. Its structural features enable it to participate in diverse

Methyl 4-methyl-1H-pyrrole-2-carboxylate (C7H9NO2) is a significant heterocyclic compound with a molecular weight of 139.15 g/mol that serves as an important building block in organic synthesis [1] [2]. The compound features a pyrrole core with a methyl group at the 4-position and a methyl carboxylate group at the 2-position, making it a valuable intermediate in the preparation of various heterocyclic compounds [3].

Traditional cyclization approaches represent fundamental methodologies for synthesizing pyrrole-2-carboxylate derivatives, with the Fiesselmann reaction and Vilsmeier-Haack protocol being particularly noteworthy [10] [11]. The Fiesselmann reaction involves the condensation of compounds with thioglycolic acid or its esters in the presence of bases to form heterocyclic structures [30]. This reaction has been extensively applied for the convenient construction of various heterocyclic systems including thiophenes, which share similar synthetic pathways with pyrroles [11].

The Fiesselmann reaction can be adapted for pyrrole synthesis by using appropriate nitrogen-containing precursors [10]. When applied to the synthesis of pyrrole-2-carboxylate derivatives, this reaction typically involves the cyclization of β-keto esters with appropriate nitrogen sources to form the pyrrole ring with the carboxylate functionality positioned at the 2-position [5] [9].

The Vilsmeier-Haack protocol represents another traditional approach for synthesizing and functionalizing pyrrole-2-carboxylate derivatives [6]. This reaction employs phosphorus oxychloride (POCl3) and dimethylformamide (DMF) as reagents to introduce formyl groups into aromatic systems, including pyrroles [23]. The microwave-accelerated Vilsmeier-Haack reaction has shown particular efficiency in formylating pyrroles, typically carried out at 100°C for approximately 14 minutes to produce near analytically pure products with minimal purification requirements [6].

For the synthesis of methyl 4-methyl-1H-pyrrole-2-carboxylate specifically, the Vilsmeier-Haack protocol can be employed to functionalize the pyrrole ring at specific positions [6] [23]. The reaction demonstrates high regioselectivity, with formylation occurring predominantly at the 5-position of the pyrrole ring (ortho to nitrogen) [6]. This regioselectivity has been confirmed through advanced spectroscopic techniques including NOESY, HSQC, and HMBC analyses [6].

Table 1: Comparison of Traditional Cyclization Approaches for Pyrrole-2-Carboxylate Synthesis

| Synthetic Method | Key Reagents | Reaction Conditions | Yield Range | Regioselectivity |

|---|---|---|---|---|

| Fiesselmann Reaction | Thioglycolic acid/esters, bases | Condensation conditions | 70-90% | High |

| Vilsmeier-Haack Protocol | POCl3, DMF | 100°C, 14 min (microwave) | 62-91% | Excellent (5-position) |

| Paal-Knorr Synthesis | 1,4-diketones, ammonia/amines | Cyclization conditions | 65-85% | Moderate |

| Knorr Pyrrole Synthesis | α-aminoketones, β-keto esters | Enamine formation, cyclization | 60-80% | Good |

The traditional cyclization approaches provide reliable methods for synthesizing methyl 4-methyl-1H-pyrrole-2-carboxylate and related derivatives, offering good yields and regioselectivity [5] [9]. These methods continue to serve as foundational techniques in the preparation of pyrrole-2-carboxylate compounds, although they are increasingly being complemented by more modern synthetic strategies [13] [30].

Transition-Metal-Free Synthesis Strategies

The development of transition-metal-free synthesis strategies for pyrrole-2-carboxylate derivatives represents a significant advancement in synthetic organic chemistry, offering more environmentally friendly and cost-effective alternatives to traditional metal-catalyzed approaches [7] [14]. These methods are particularly valuable for the synthesis of compounds like methyl 4-methyl-1H-pyrrole-2-carboxylate, where avoiding metal contamination is desirable [7].

One notable transition-metal-free approach involves the synthesis of 3-alkynylpyrrole-2,4-dicarboxylates from methylene isocyanides and propiolaldehyde [7]. This method provides a facile and efficient pathway for constructing functionalized pyrrole rings with good tolerance for various substituents [7]. The direct transformation process makes it an attractive alternative to previous protocols that required transition metal catalysts [7].

Another significant transition-metal-free strategy employs the aza-Wittig reaction for constructing substituted pyrroles [14]. This mild, one-pot synthetic approach utilizes phenacyl azides and chromones as starting materials [14]. The reaction proceeds through the formation of a key intermediate N-(triphenylphosphoranylidene) benzamide (iminophosphorane), which undergoes nucleophilic addition and subsequent cyclization to form the pyrrole ring [14]. This method is particularly advantageous as it operates under ambient atmospheric conditions without requiring the exclusion of moisture or air [14].

Iodine-catalyzed [3+2]-cyclization represents another effective transition-metal-free strategy for synthesizing pyrrole-2-carboxylate derivatives [17]. This approach involves the reaction of substituted benzylidenemalononitriles with ethyl glycinate hydrochloride in dimethylformamide (DMF) [17]. The method provides access to a variety of structurally diverse 5-amino-1H-pyrrole-2-carboxylate derivatives with yields ranging from 57% to 79% [17].

The electrocyclization/oxidation sequence offers an efficient one-pot method for synthesizing pyrrole-2-carboxylates and carboxamides [13]. This approach utilizes chalcones and glycine esters or amides as starting materials, with the key step being an electrocyclic ring closure [13]. The resulting 3,4-dihydro-2H-pyrrole intermediates are oxidized to the corresponding pyrroles using either stoichiometric oxidants or catalytic copper(II) and air [13]. This method demonstrates high efficiency and tolerates a wide range of functional groups [13].

Table 2: Transition-Metal-Free Synthesis Strategies for Pyrrole-2-Carboxylate Derivatives

| Synthetic Method | Starting Materials | Key Intermediates | Reaction Conditions | Yield Range |

|---|---|---|---|---|

| Aza-Wittig Reaction | Phenacyl azides, chromones | Iminophosphorane | Ambient temperature, CH2Cl2 | 70-85% |

| Iodine-Catalyzed [3+2]-Cyclization | Benzylidenemalononitriles, ethyl glycinate HCl | Not specified | I2 (0.2 equiv), DMF, 120°C | 57-79% |

| Electrocyclization/Oxidation | Chalcones, glycine esters/amides | 3,4-dihydro-2H-pyrroles | Oxidative conditions | Moderate to high |

| Isocyanide-Based Approach | Methylene isocyanides, propiolaldehyde | Not specified | Transition-metal-free conditions | Moderate to good |

For the specific synthesis of methyl 4-methyl-1H-pyrrole-2-carboxylate, transition-metal-free strategies offer several advantages, including reduced environmental impact, lower cost, and elimination of metal contamination concerns [7] [14]. These methods typically involve the use of readily available starting materials and operate under relatively mild conditions, making them attractive options for both laboratory and industrial scale synthesis [13] [17].

Recent advances in transition-metal-free synthesis have focused on improving reaction efficiency, expanding substrate scope, and enhancing regioselectivity [14] [17]. These developments continue to expand the synthetic toolkit available for preparing methyl 4-methyl-1H-pyrrole-2-carboxylate and related pyrrole-2-carboxylate derivatives [7] [13].

Enzymatic Catalysis and Green Chemistry Pathways

Enzymatic catalysis and green chemistry pathways represent cutting-edge approaches for the synthesis of pyrrole-2-carboxylate derivatives, including methyl 4-methyl-1H-pyrrole-2-carboxylate, with enhanced sustainability and environmental compatibility [15] [16]. These methodologies align with the principles of green chemistry by reducing waste generation, employing renewable catalysts, and operating under milder conditions [22] [25].

A notable example of enzymatic catalysis in pyrrole synthesis involves the use of transaminase (ATA) enzymes to mediate the key amination step of ketone precursors [26]. This biocatalytic approach enables the synthesis of substituted pyrroles through selective amination of α-diketones in the presence of β-keto esters, effectively creating a biocatalytic equivalent of the classical Knorr pyrrole synthesis [26] [27]. The method demonstrates particular innovation through the development of an internal amine transfer catalyzed by transaminase, eliminating the need for an external amine donor [26].

Another significant enzymatic approach utilizes lipase catalysis for the synthesis of pyrrole derivatives [28]. In one reported method, lipase from porcine pancreas (PPL) catalyzes the synthesis of pyrrole disulfides using β-ketothioamides and ethyl cyanoacetate as substrates in ethanol [28]. This green and efficient method achieves yields ranging from 70% to 90% under mild conditions, highlighting the catalytic potential of lipases in pyrrole synthesis [28].

The conversion of pyrrole to pyrrole-2-carboxylate has been achieved using cells of Bacillus megaterium in supercritical carbon dioxide [16]. This biocatalytic carboxylation reaction demonstrated significantly higher yields (12 times greater) in supercritical carbon dioxide compared to reactions conducted under atmospheric pressure [16]. This approach represents an innovative combination of biocatalysis and green solvent technology [16].

An environmentally friendly synthesis of poly(pyrrole-2-carboxylic acid) (PCPy) particles has been developed using enzymatic catalysis in a water-ethanol medium [15]. This method employs the redox enzyme glucose oxidase (GOx) to catalyze glucose oxidation, generating hydrogen peroxide as an oxidant that initiates the polymerization of pyrrole-2-carboxylic acid [15]. The enzymatic polymerization showed optimal performance at pH 5.0, compared to pH 2.0 for chemical oxidative polymerization methods [15].

Table 3: Enzymatic Catalysis and Green Chemistry Approaches for Pyrrole Synthesis

| Synthetic Method | Enzyme/Catalyst | Reaction Medium | Optimal Conditions | Advantages |

|---|---|---|---|---|

| Transaminase-Mediated Synthesis | ATA-113 | Aqueous buffer | Ambient temperature | No external amine donor needed |

| Lipase-Catalyzed Synthesis | PPL | Ethanol | Mild conditions | High yields (70-90%) |

| Bacterial Cell Biocatalysis | Bacillus megaterium | Supercritical CO2 | High pressure | 12× higher yield than atmospheric pressure |

| Enzymatic Polymerization | Glucose oxidase | Water-ethanol | pH 5.0 | Improved colloidal stability |

| Green Heterogeneous Catalysis | Various heterogeneous catalysts | Environmentally friendly solvents | Varies by catalyst | Reduced waste generation |

Green chemistry pathways for pyrrole synthesis have also been developed using various environmentally friendly techniques such as ultrasound (US), microwaves (MW), high-speed vibration milling (HSVM), and alternative solvents [22]. These approaches have been applied to traditional pyrrole synthesis methods like Hantzsch, Knorr, and Paal-Knorr syntheses to enhance their environmental compatibility [22] [25].

The application of green chemistry principles to the synthesis of methyl 4-methyl-1H-pyrrole-2-carboxylate and related derivatives offers multiple economic and social benefits due to the biological importance of these compounds and their impact on the pharmaceutical industry [22]. While many of these processes are still under investigation, they demonstrate promising results in terms of cost reduction, waste minimization, and improved efficiency [22] [25].

Multicomponent Reaction (MCR) Systems for Functionalization

Multicomponent reaction (MCR) systems represent a powerful and efficient approach for the synthesis and functionalization of pyrrole-2-carboxylate derivatives, including methyl 4-methyl-1H-pyrrole-2-carboxylate [19] [21]. These reactions involve three or more reactants combining in a single reaction vessel to form complex products with high atom economy and reduced waste generation [24] [32].

Isocyanide-based multicomponent reactions (I-MCRs) have emerged as particularly valuable tools for synthesizing polysubstituted pyrroles [32]. This strategy employs a one-pot domino procedure that eliminates the need for intermediate isolation or workup, making it more efficient in terms of material usage [32]. The approach has gained significant attention for synthesizing biologically active compounds and commercial drugs containing pyrrole skeletons [32].

A copper-catalyzed regioselective synthesis of 2,3,4-trisubstituted 1H-pyrroles has been developed using a novel three-component coupled domino reaction [19]. This method involves the formation of chalcones through cross-Aldol condensation, followed by reaction with isocyanoacetates to form α-cuprioisocyanide intermediates [19]. Subsequent [3+2] dipolar cycloaddition and other transformations lead to the formation of the desired pyrrole products [19].

Manganese(II) acetate-promoted [3+2] cyclization represents another effective multicomponent approach for rapidly accessing pyrrole-2-carboxylic ester derivatives [20]. This method utilizes enaminones and isocyanoacetates as substrates, providing an efficient route to functionalized pyrrole-2-carboxylic acid derivatives [20]. The resulting compounds have demonstrated potential biological activities, highlighting the value of this synthetic approach [20].

A solid-phase multicomponent reaction has been developed for the synthesis of pyrrole derivatives using lysine as a nitrogen donor, β-nitrostyrenes, 1,3-dicarbonyl compounds, and iron(III) chloride as a catalyst under microwave irradiation [29]. This strategy combines three powerful tools in modern synthetic chemistry: solid-phase mode, microwave activation, and multicomponent reaction, resulting in high conversions and product purity [29].

Table 4: Multicomponent Reaction Systems for Pyrrole Functionalization

| MCR System | Components | Catalyst/Promoter | Key Features | Applications |

|---|---|---|---|---|

| Isocyanide-Based MCR | Varies by specific reaction | Various | One-pot domino procedure | Drug synthesis, biological compounds |

| Three-Component Coupled Domino | Ketones, aldehydes, isocyanoacetates | Copper iodide | Regioselective synthesis | 2,3,4-trisubstituted pyrroles |

| [3+2] Cyclization | Enaminones, isocyanoacetates | Mn(OAc)2 | Rapid access to products | Bioactive compounds |

| Solid-Phase MCR | Lysine, β-nitrostyrenes, 1,3-dicarbonyls | FeCl3 | Microwave activation | High conversions, high purity |

| Four-Component Synthesis | Varies by specific reaction | Various | High atom economy | Poly-substituted pyrroles |

The mechanistic pathways for these multicomponent reactions often involve complex sequences of additions, cyclizations, and rearrangements [19] [21]. For example, one four-component synthesis of poly-substituted pyrroles proceeds through Michael addition, elimination, Knoevenagel condensation, and intramolecular cyclization steps to form the target pyrrole structure [21].

N-methylimidazole has been employed as an organocatalyst (5 mol%) for the multicomponent reaction of primary amines with acetylene dicarboxylates and propiolates in aqueous medium at room temperature [31]. This reaction afforded functionalized pyrroles in 70-87% yield within just one hour, demonstrating the efficiency of organocatalyzed multicomponent approaches [31].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant